molecular formula C17H14N6OS B2961358 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448135-79-2

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2961358
CAS No.: 1448135-79-2
M. Wt: 350.4
InChI Key: RISXEOJJSUNEDI-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule recognized for its potent and dual inhibitory activity against the Src and Bcr-Abl tyrosine kinases. This compound was designed and evaluated as part of a effort to develop novel anticancer agents, particularly for targeting imatinib-resistant chronic myeloid leukemia (CML) . Its mechanism involves competitively binding to the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways that drive cellular proliferation and survival in hematological malignancies and solid tumors. Further research has explored its potential in other pathological contexts. A related analogue from the same chemical series demonstrated significant efficacy in a murine model of rheumatoid arthritis (RA) by inhibiting the JAK/STAT signaling pathway, specifically targeting JAK2, which suggests a broader application for this scaffold in inflammatory and autoimmune disease research. The compound's core structure, incorporating a benzothiazole and a pyrimidinyl-imidazole, is a privileged scaffold in medicinal chemistry, contributing to its strong binding affinity and selectivity profile. Consequently, this molecule serves as a valuable chemical probe for investigating the complex roles of Src, Bcr-Abl, and JAK/STAT signaling in disease etiology and for validating these kinases as therapeutic targets.

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-16(17-22-12-4-1-2-5-13(12)25-17)21-9-11-23-10-8-20-15(23)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXEOJJSUNEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and infectious disease treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of 367.5 g/mol. Its structure features a benzo[d]thiazole core, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases, including CK1δ, which plays a critical role in cellular signaling pathways associated with cancer and other diseases . The imidazole and pyrimidine rings may facilitate binding to these targets.
  • Quorum Sensing Inhibition : Compounds with similar structures have demonstrated the ability to inhibit quorum sensing in Gram-negative bacteria, which is crucial for biofilm formation and virulence . This suggests potential applications in treating bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)0.042Apoptosis induction
Compound BHeLa (cervical cancer)0.040Cell cycle arrest

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. In vitro studies indicate that it can inhibit the growth of pathogens without affecting normal flora.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Pseudomonas aeruginosa115.2 µg/mLQuorum sensing inhibition
Staphylococcus aureus182.2 µg/mLBacteriostatic

Case Studies

  • Cancer Research : A study evaluating the effects of thiazole derivatives in breast cancer models found that compounds similar to this compound significantly reduced tumor growth in vivo, suggesting its potential as an anticancer agent .
  • Infectious Diseases : Research focused on quorum sensing inhibitors demonstrated that derivatives of this compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, highlighting its application in treating chronic infections associated with biofilms .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Substituents Molecular Weight Key Properties/Activities
Target Compound Benzo[d]thiazole-2-carboxamide Ethyl-(2-pyrimidinyl-imidazole) ~386.4 (calc.) Potential kinase inhibition
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole-2-carboxamide Pyridyl-pyrazole-methyl 349.4 N/A
N-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carboxamide Benzoimidazole-2-carboxamide Propargyl amine ~228.3 (calc.) Intermediate for triazole synthesis
1-(2,2-Diethoxyethyl)-4-nitro-N-(thiazol-2-ylmethyl)-1H-imidazole-2-carboxamide Imidazole-2-carboxamide Thiazole-methyl, nitro group 408.0 Antitubercular activity

Research Findings and Implications

  • Bioactivity Prediction: The pyrimidine-imidazole substituent in the target compound may confer antiplasmodial or anticancer activity, as seen in ’s imidazole-quinoline derivatives .
  • Solubility Challenges: Unlike ’s nitroimidazole-carboxamide (enhanced solubility via nitro and thiazole groups), the target compound’s hydrophobic benzo[d]thiazole and pyrimidine groups may reduce aqueous solubility, necessitating formulation optimizations .
  • Synthetic Feasibility: The target’s synthesis is likely scalable using methods from , though purification may require chromatography due to the compound’s polarity .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as pyrimidine-imidazole hybrids or benzothiazole-carboxamide precursors. For example:

  • One-pot reactions combining N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with 2-aminothiazole and aromatic aldehydes yield thiazolo[3,2-a]pyrimidine derivatives, which can be further functionalized .
  • Aza-Michael addition and alkylation steps are employed to attach pyrimidine and imidazole moieties to the ethylbenzo[d]thiazole backbone, as seen in analogous macrocyclic compounds .

Q. How can researchers purify and characterize this compound?

  • Purification : Recrystallization using ethanol or acetonitrile is standard for removing byproducts . Preparative TLC with n-hexane/ethyl acetate (50:50) is effective for isolating isomers or structurally similar derivatives .
  • Characterization : Use 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., δ 8.36 ppm for pyrimidine protons ). IR spectroscopy validates carbonyl (C=O) and thiazole (C-S) groups, while HPLC (e.g., acetonitrile/water gradients) ensures purity (>95%) .

Q. What computational tools are recommended for initial structural optimization?

  • Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets like kinases or enzymes, as demonstrated in studies of analogous thiazole-triazole derivatives .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the yield of key intermediates?

  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution in cyclization steps, while ethanol improves recrystallization efficiency .
  • Catalysts : Potassium carbonate promotes thiazole-acetamide coupling , and iodine/triethylamine accelerates cyclization in thiadiazole syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Compare IC50 values under standardized assay conditions (e.g., cytotoxicity against MCF-7 vs. HEK293 cells) .
  • Structural analogs : Test derivatives with modified pyrimidine or benzothiazole substituents to isolate activity-contributing groups .

Q. How can stereochemistry influence the compound’s pharmacological profile?

  • Diastereomer analysis : For derivatives like (S)- and (R)-tetrahydronaphthalen-1-yl analogs, enantiomeric purity (≥98% by HPLC) correlates with differential binding to chiral targets (e.g., kinases or GPCRs) .
  • Stereospecific synthesis : Use chiral amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) to control configuration during carboxamide coupling .

Q. What methodologies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate azide or alkyne tags into the benzothiazole moiety for click chemistry-based target identification .
  • SPR/BLI : Measure binding kinetics (KD, kon/koff) between the compound and recombinant proteins (e.g., COX1/2 inhibition studies in thiazole-acetamide analogs) .

Q. How can researchers optimize the compound’s solubility and bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the imidazole nitrogen .
  • Lipinski’s rule compliance : Adjust logP values (<5) by substituting hydrophobic groups (e.g., 4-fluorophenyl in thiazole derivatives ).

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Multi-step bottlenecks : Optimize reaction times (e.g., reflux for 1–3 minutes in thiadiazole cyclization ) and automate purification (e.g., flash chromatography) .
  • Byproduct management : Monitor sulfur elimination (e.g., S8 formation in thiadiazole syntheses) via TLC or GC-MS .

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